molecular formula C8H6BrN3O B3211484 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-65-3

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3211484
CAS No.: 109060-65-3
M. Wt: 240.06 g/mol
InChI Key: LNDBYEJRHXWCOG-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium phosphate (K3PO4).

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced oxadiazole derivatives.

    Coupling Reactions: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. The bromine atom can also play a role in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the bromine substituent, resulting in different electronic properties and reactivity.

    5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

    5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine: The fluorine substituent imparts different electronic effects compared to bromine.

Uniqueness

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets or other molecules in materials science applications.

Properties

IUPAC Name

5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDBYEJRHXWCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
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5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

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